molecular formula C19H30N2O3 B1465481 tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate CAS No. 1353498-18-6

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate

Cat. No.: B1465481
CAS No.: 1353498-18-6
M. Wt: 334.5 g/mol
InChI Key: YAZKNBUUFMQLBP-UHFFFAOYSA-N
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Description

Structural Characterization and Computational Analysis

Molecular Architecture and Functional Group Distribution

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate (CAS 1353498-18-6) is characterized by a tert-butyl carbamate protecting group attached to a piperidine ring at position 1. The structure includes a phenoxyethyl linker (–CH₂CH₂O–) and an aminomethyl (–CH₂NH₂) substituent on the phenyl ring at position 3. This arrangement creates a spatially extended molecule with distinct electronic and steric features.

Functional Group Position Role in Reactivity/Binding
tert-Butyl carbamate Piperidine N-1 Protecting group, steric bulk, electron donation
Phenoxyethyl linker Piperidine C-3 Conformational flexibility, linker
Aminomethyl substituent Phenyl C-3 Hydrogen bonding, nucleophilic site

The piperidine ring adopts a chair conformation, with the substituents positioned in equatorial or axial orientations depending on steric demands. The phenoxyethyl chain allows rotational freedom, enabling dynamic interactions with biological targets.

2D/3D Conformational Analysis

The compound’s conformational flexibility is influenced by:

  • Piperidine ring puckering : The six-membered ring alternates between chair and boat conformations, though the chair form is thermodynamically favored due to reduced torsional strain.
  • Phenoxyethyl linker rotation : The ethyl chain (–CH₂CH₂O–) permits anti and gauche conformations, modulating the spatial arrangement of the aminomethyl group.
  • Aminomethyl substituent orientation : The –CH₂NH₂ group may adopt extended or folded orientations relative to the phenyl ring, impacting hydrogen-bonding capacity.

No experimental X-ray crystallography data exists for this compound, but molecular modeling (e.g., B3LYP/6-311++G(d,p)) predicts low-energy conformers dominated by equatorial substituents on the piperidine ring.

Spectroscopic Profiling

While specific spectral data for this compound is limited, analogous piperidine derivatives provide insights:

NMR Spectroscopy
  • ¹H NMR :

    • Piperidine protons : δ 1.5–2.0 ppm (multiplet, ring CH₂ groups).
    • Aminomethyl protons : δ 2.5–3.0 ppm (broad singlet, –CH₂NH₂).
    • Phenoxyethyl protons : δ 3.8–4.2 ppm (multiplet, –OCH₂CH₂–).
    • tert-Butyl group : δ 1.3 ppm (singlet, –C(CH₃)₃).
  • ¹³C NMR :

    • Carbamate carbonyl : δ 155–160 ppm.
    • Piperidine carbons : δ 25–45 ppm (CH₂ groups), δ 50–60 ppm (N-attached carbon).
    • Phenyl carbons : δ 110–130 ppm (aromatic C–H), δ 150–160 ppm (C–O).
Infrared (IR) Spectroscopy

Key absorption bands expected:

  • C=O (carbamate) : 1700–1750 cm⁻¹.
  • C–O–C (ether) : 1100–1250 cm⁻¹.
  • N–H (amine) : 3300–3500 cm⁻¹ (stretch) and 1550–1650 cm⁻¹ (bend).
Mass Spectrometry (MS)
  • Molecular ion : m/z 334.5 [M⁺] (C₁₉H₃₀N₂O₃).
  • Fragmentation patterns : Loss of the tert-butyl group (m/z 334.5 → m/z 230.2) and cleavage of the phenoxyethyl linker.

Quantum Chemical Studies

Density Functional Theory (DFT) calculations provide insights into electronic structure and reactivity:

Parameter Value (B3LYP/6-311++G(d,p)) Implication
HOMO energy (eV) -5.2 to -5.5 Electron-rich regions (amine, ether)
LUMO energy (eV) -0.8 to -1.0 Electrophilic sites (carbamate C=O)
HOMO-LUMO gap (eV) 4.2–4.5 Moderate reactivity
Electron density (ρ) Highest at amine (–CH₂NH₂) Preferred nucleophilic site

The HOMO is localized on the aminomethyl group and ether oxygen, while the LUMO is centered on the carbamate carbonyl. This electronic distribution suggests susceptibility to nucleophilic attack at the carbonyl and electrophilic interactions at the amine.

Comparative Structural Analysis

The compound is compared to analogous piperidine derivatives:

Compound Key Differences Functional Impact
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Methylsulfonyl instead of aminomethyl Enhanced electrophilicity at sulfonate group
4-(Aminomethyl)-1-Boc-piperidine Lacks phenoxyethyl linker Reduced steric bulk, simpler topology
1-Acetyl-4-piperidinecarboxylic acid Acetyl group instead of aminomethyl Altered hydrogen-bonding capacity

The aminomethyl group in the target compound provides greater hydrogen-bonding potential compared to methylsulfonyl or acetyl groups, enhancing solubility and target binding.

Properties

IUPAC Name

tert-butyl 3-[2-[3-(aminomethyl)phenoxy]ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-10-5-7-15(14-21)9-11-23-17-8-4-6-16(12-17)13-20/h4,6,8,12,15H,5,7,9-11,13-14,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZKNBUUFMQLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate typically involves:

  • Construction of the piperidinecarboxylate backbone with a tert-butyl protecting group on the carboxylate.
  • Introduction of the 2-(3-aminomethylphenoxy)ethyl substituent via nucleophilic substitution or alkylation.
  • Use of protecting groups to mask reactive functional groups such as amines during intermediate steps.
  • Final deprotection to yield the free amine if necessary.

This strategy is consistent with methods described for related heterocyclic compounds where functional group tolerance and regioselectivity are critical.

Key Reagents and Conditions

  • Diphenylphosphoryl azide (DPPA) : Used for azide introduction in related synthetic routes, facilitating amine installation via Curtius rearrangement or azide substitution steps.
  • Bases such as triethylamine or pyridine : Employed to neutralize acids formed during reactions and promote nucleophilic substitutions.
  • Solvents : Conventional solvents like tert-butanol and toluene are used, chosen for their inertness and ability to dissolve reactants without interfering with the reaction.
  • Temperature : Reactions are generally carried out at ambient temperature to the boiling point of the solvent, indicating flexibility depending on the step.

Representative Preparation Method

Based on patent WO2007007919A2 and related literature, a representative synthesis route includes:

  • Starting from a piperidine derivative with a free amine or protected amine group.
  • Reacting the intermediate with diphenylphosphoryl azide (DPPA) in the presence of a base (triethylamine or pyridine) to introduce an azide group at the desired position.
  • Subsequent reduction of the azide to the corresponding amine, or direct alkylation of the piperidine nitrogen with a 2-(3-aminomethylphenoxy)ethyl halide or tosylate.
  • Use of tert-butyl protecting group on the carboxylate to improve stability and handling during the synthesis.
  • Purification steps including extraction, washing, and crystallization to isolate the final compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Azide introduction Diphenylphosphoryl azide, triethylamine Reaction in tert-butanol or toluene solvent; temperature ambient to reflux
Alkylation 2-(3-aminomethylphenoxy)ethyl halide, base Control of stoichiometry critical to avoid over-alkylation
Protection/deprotection tert-Butyl esters for carboxylate protection Protects acid functionality during reactions
Purification Extraction, crystallization Ensures removal of impurities and by-products

Summary Table of Preparation Method

Aspect Details
Core Reaction Type Azide introduction, nucleophilic substitution
Key Reagents Diphenylphosphoryl azide, triethylamine, halides
Protecting Groups tert-Butyl ester for carboxylate
Solvents tert-Butanol, toluene
Temperature Range Ambient to reflux
Purification Techniques Extraction, crystallization
Typical Yield Range 70-90% (based on related heterocyclic syntheses)

Chemical Reactions Analysis

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or thiols replace the amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Pharmacological Research

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of piperidine exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with piperidine frameworks can possess antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents .
  • Antidepressant Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially leading to antidepressant effects. The structural modifications present in tert-butyl derivatives may enhance these effects .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds.

The compound has been subjected to biological activity screening against various pathogens and disease models. For instance:

  • In vitro Studies : Compounds similar to this compound have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating potential for agricultural applications as biopesticides .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. The presence of the piperidine ring and phenoxy group in this compound provides a framework for exploring various substitutions that could enhance its therapeutic profile.

Case Study 1: Antimicrobial Activity

In a study focusing on the synthesis of piperidine derivatives, researchers evaluated the antimicrobial properties of several compounds, including those structurally related to this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the piperidine structure could lead to effective antimicrobial agents .

Case Study 2: Neuropharmacology

Another investigation explored the neuropharmacological effects of piperidine derivatives on neurotransmitter systems. The findings suggested that certain modifications could enhance serotonin receptor binding affinity, indicating potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The piperidine ring provides structural rigidity, ensuring proper orientation of functional groups for optimal interaction .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
This compound C₁₉H₃₀N₂O₃ 334.46 3-(aminomethyl)phenoxyethyl 1353498-18-6
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate C₁₂H₂₄N₂O₂ 228.33 3-(1-aminoethyl) 1235439-55-0
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate C₁₃H₂₆N₂O₂ 242.36 4-(2-aminopropan-2-yl) 530116-33-7
tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate C₁₉H₂₆F₃NO₃ 373.41 2-(3-(trifluoromethyl)phenoxy)ethyl N/A
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate C₁₂H₁₇N₃O₂ 235.28 3-(pyrimidin-2-yl)azetidine 1236861-59-8

Key Observations:

Functional Group Diversity: The target compound’s 3-(aminomethyl)phenoxyethyl side chain distinguishes it from simpler amines (e.g., 3-(1-aminoethyl)piperidine in ) and electron-deficient analogues like the trifluoromethylphenoxy derivative in .

Ring Size and Reactivity :

  • Azetidine derivatives (e.g., ) have a smaller 4-membered ring, increasing ring strain and reactivity compared to piperidine-based compounds. This difference impacts synthetic strategies and stability.

Yields for such reactions are often moderate (e.g., 35% for a related azetidine compound in ).

Functional Group Impact on Properties

  • Aminomethylphenoxyethyl vs. In contrast, the trifluoromethyl group in enhances lipid solubility and resistance to oxidative metabolism . The phenoxyethyl linker in both compounds provides conformational flexibility, which may optimize binding to hydrophobic enzyme pockets.
  • Boc-Protected Amines :

    • All listed compounds feature a Boc-protected amine. This group is stable under basic conditions but cleaved under acidic conditions, enabling selective deprotection during synthesis .

Biological Activity

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate, identified by its CAS number 1353498-18-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H30N2O3
  • Molecular Weight : 334.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound's biological activity has been investigated in various studies, focusing on its potential as a therapeutic agent. Key areas of research include:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effectiveness against various pathogens, suggesting that this compound may also possess such capabilities .
  • Neuropharmacological Effects : The piperidine moiety is known for its interactions with neurotransmitter systems. Research indicates that compounds with piperidine structures can modulate GABAergic and dopaminergic pathways, which are critical in treating neurological disorders .

The proposed mechanism of action for this compound involves:

  • Receptor Interaction : The compound likely interacts with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of key neurotransmitters like GABA and dopamine.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects of piperidine derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting potential therapeutic applications in infection control .
  • Neuroprotective Effects :
    • In a neurotoxicity model, a related piperidine compound was shown to protect neuronal cells from oxidative stress.
    • The compound reduced markers of apoptosis and inflammation, indicating its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialPiperidine derivativesSignificant bacterial growth reduction
NeuropharmacologicalPiperidine derivativesModulation of GABAergic activity
NeuroprotectivePiperidine derivativesReduced oxidative stress markers

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine derivatives functionalized via nucleophilic substitution or reductive amination. Key steps include coupling the phenoxyethyl-aminomethyl moiety to the piperidine ring under inert conditions (e.g., N₂ atmosphere) . Optimization focuses on solvent choice (e.g., DMF or THF for polar intermediates), temperature control (0–60°C), and catalysts like Pd/C for hydrogenation . Green chemistry principles, such as continuous flow synthesis, improve scalability and reduce waste . Post-synthesis purification employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 2.5–3.5 ppm) and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₃₀N₂O₃) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% target peak area) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios to confirm composition .

Q. How should this compound be stored to maintain stability, and what are its degradation markers?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group . Degradation is monitored via HPLC for byproducts like tert-butyl alcohol (retention time shifts) or free amine (TLC with ninhydrin staining) . Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life .

Advanced Research Questions

Q. What mechanistic hypotheses explain its biological activity, and how can binding assays validate them?

  • Methodological Answer : The aminomethylphenoxyethyl group may target GPCRs or enzymes (e.g., kinases) via hydrogen bonding and π-π stacking . Competitive binding assays (radioligand displacement) or surface plasmon resonance (SPR) quantify affinity (Kd values). Molecular docking (AutoDock Vina) predicts interactions with homology-modeled receptors . For example, fluorinated analogs in showed 10-fold higher affinity than chlorinated derivatives, suggesting halogen bonding enhances target engagement .

Q. How do structural modifications (e.g., substituent variation) affect pharmacological activity?

  • Methodological Answer : SAR studies compare analogs with substituents like fluorophenyl (), trifluoromethyl (), or pyridinyl ( ). Key parameters:

  • Lipophilicity : LogP measurements (shake-flask method) correlate with membrane permeability .
  • Bioactivity : IC₅₀ values in enzyme inhibition assays (e.g., 50% inhibition at 10 µM for fluorophenyl vs. 100 µM for methylphenyl) .
  • Metabolic Stability : Microsomal incubation (CYP450 enzymes) identifies vulnerable sites (e.g., ester hydrolysis) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Methodological Answer : Impurities (e.g., de-tert-butylated byproducts) require UPLC-MS/MS with a limit of detection <0.1% . Chiral impurities (if present) are resolved via chiral HPLC (Chiralpak AD-H column) . Contradictions in spectral data (e.g., NMR splitting patterns) are addressed by variable-temperature NMR or spiking with authentic standards . highlights challenges when analytical data are unavailable, necessitating in-house validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate
Reactant of Route 2
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tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate

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